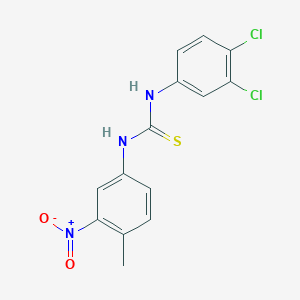![molecular formula C17H15ClN2O2 B4816127 N-[1-[(2-chlorophenyl)methyl]-2-oxo-3H-indol-3-yl]acetamide](/img/structure/B4816127.png)
N-[1-[(2-chlorophenyl)methyl]-2-oxo-3H-indol-3-yl]acetamide
Overview
Description
N-[1-[(2-chlorophenyl)methyl]-2-oxo-3H-indol-3-yl]acetamide is a compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(2-chlorophenyl)methyl]-2-oxo-3H-indol-3-yl]acetamide typically involves the condensation of indole derivatives with acetamide derivatives. One common method involves the reaction of 1H-indole-3-carbaldehyde with 2-chloroacetamide in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-[(2-chlorophenyl)methyl]-2-oxo-3H-indol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted indole derivatives .
Scientific Research Applications
N-[1-[(2-chlorophenyl)methyl]-2-oxo-3H-indol-3-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-[(2-chlorophenyl)methyl]-2-oxo-3H-indol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
2-Phenylindole: Another indole derivative with distinct chemical and biological properties.
Uniqueness
N-[1-[(2-chlorophenyl)methyl]-2-oxo-3H-indol-3-yl]acetamide is unique due to its specific substitution pattern and the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]-2-oxo-3H-indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-11(21)19-16-13-7-3-5-9-15(13)20(17(16)22)10-12-6-2-4-8-14(12)18/h2-9,16H,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCLXBGUZSWRDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-dimethoxyphenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4816046.png)
![ethyl 4-[4-(3,4-dimethoxybenzylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B4816067.png)
![2-{1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4816073.png)

![2-[(4-bromophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-hydroxyethyl)acetamide](/img/structure/B4816086.png)
![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4816089.png)
![6-{[3-(Cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B4816101.png)
![ethyl 2-{[4-(2,3-dimethylphenoxy)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4816110.png)
![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4816116.png)
![1-ETHYL-N-(4-ETHYL-5-METHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4816118.png)
![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B4816119.png)

![3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-phenylpyrrolidine-2,5-dione](/img/structure/B4816137.png)
![1,4-bis[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4816142.png)
